N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-2-4-10(5-3-9)16-12(18)8-11-13(19)17-7-6-15-14(17)20-11/h2-5,11H,6-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSVCUZWUDAURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N3CCN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula: C14H15N3O2S. Its structure features a thiazole ring and an imidazo derivative, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The compound demonstrated notable cytotoxicity with an IC50 value indicating effective growth inhibition of cancer cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.7 | Induction of apoptosis via caspase activation |
| C6 | 18.4 | Inhibition of DNA synthesis |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in tumor cells. Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic proteins such as caspase-3. This suggests that the compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific structural features of this compound are crucial for its biological activity:
- Thiazole and Imidazole Moieties : The presence of these rings is essential for the compound's anticancer activity.
- Substituents on the Phenyl Ring : The methyl group at the para position enhances the potency against cancer cell lines.
- Acetamide Group : This functional group contributes to the overall stability and bioavailability of the compound.
Case Studies
Several case studies have highlighted the efficacy of similar thiazole and imidazole derivatives in cancer treatment:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and screened for anticancer activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity against various cancer cell lines.
- Imidazole Derivatives in Cancer Therapy : Research has shown that imidazole derivatives can effectively inhibit tumor growth through multiple pathways, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide and related compounds:
Calculated based on molecular formula (C₁₅H₁₅N₃O₂S).
*Estimated from structural analogs.
Key Observations:
Core Heterocycle Variations: The imidazo[2,1-b]thiazole core in the target compound distinguishes it from benzothiazole (e.g., compound 4l ) or thiazole derivatives (e.g., compound 13 ). Fused heterocycles like imidazo[2,1-b]thiazole may enhance metabolic stability or binding affinity compared to simpler thiazoles .
Substituent Effects: The 4-methylphenyl group in the target compound is structurally analogous to the p-tolyl group in compound 13 and 11c . Electron-withdrawing substituents (e.g., fluoro in compound 4l ) or extended piperazine chains (e.g., compound 13 ) may alter electronic properties or receptor interactions.
Biological Activity Trends :
- Pyrazole-containing analogs (e.g., compound 8e ) exhibit analgesic activity, suggesting that heterocycle choice (imidazo[2,1-b]thiazole vs. pyrazole) could influence pharmacological targets.
- Piperazine-linked thiazoles (e.g., compound 13 ) show MMP inhibitory activity, highlighting the role of secondary pharmacophores in modulating enzyme interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
